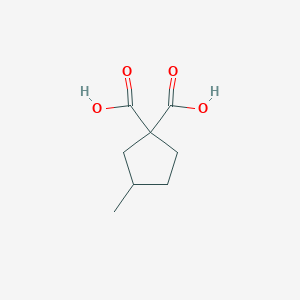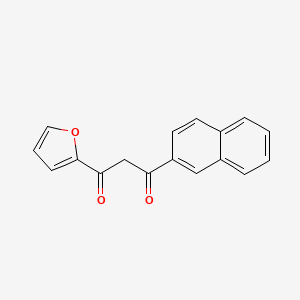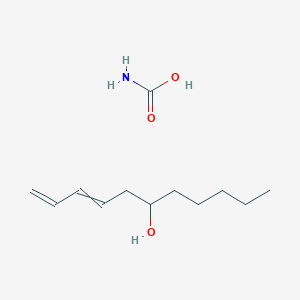![molecular formula C12H15ClN2O3 B14383319 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one CAS No. 88699-33-6](/img/structure/B14383319.png)
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one is an organic compound with a complex structure that includes a chloro, diethylamino, and nitro group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring using nitric acid and sulfuric acid.
Chlorination: Addition of the chloro group using chlorine gas or other chlorinating agents.
Amination: Introduction of the diethylamino group through nucleophilic substitution reactions.
Acylation: Attachment of the ethanone group using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The diethylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted phenyl derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-Chloro-4-(methylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with a methylamino group instead of a diethylamino group.
1-[3-Chloro-4-(dimethylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-[3-Chloro-4-(ethylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with an ethylamino group instead of a diethylamino group.
Properties
CAS No. |
88699-33-6 |
|---|---|
Molecular Formula |
C12H15ClN2O3 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
1-[3-chloro-4-(diethylamino)-5-nitrophenyl]ethanone |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-14(5-2)12-10(13)6-9(8(3)16)7-11(12)15(17)18/h6-7H,4-5H2,1-3H3 |
InChI Key |
MIOFBVJJBVHXKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)


![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)

![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)


![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

